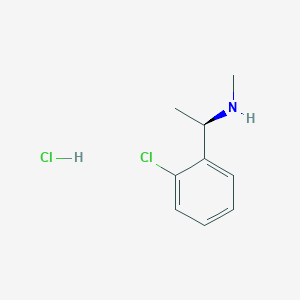

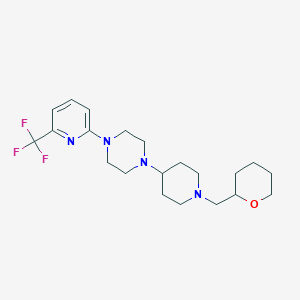

![molecular formula C22H18N2O4S2 B2962888 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide CAS No. 895443-18-2](/img/structure/B2962888.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

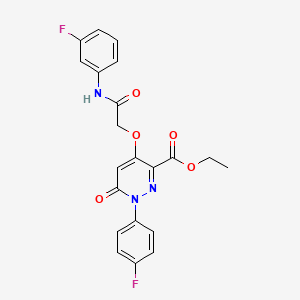

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide” is a novel compound that has been synthesized and characterized for its anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . Further details about the specific reactions are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Compounds related to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide have been evaluated for antitumor activity. Notably, N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide demonstrated significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Aggregation-Induced Emission Enhancement

- Certain derivatives, such as those based on 2-(2'-hydroxyphenyl)benzothiazole, have shown properties like aggregation-induced emission enhancement. This is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).

Antimicrobial and Antimalarial Properties

- Novel diastereoselective benzothiazole β-lactam hybrids derived from these compounds were synthesized and exhibited moderate antimicrobial activities against various bacterial strains. Additionally, certain derivatives have shown increased potency as antimalarials (Alborz et al., 2018).

Inhibition of Kynurenine 3-Hydroxylase

- N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the target compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases (Röver et al., 1997).

Green Synthesis and Antibacterial Evaluation

- The compound has been used in green synthesis methods, leading to novel 1,2,3-triazoles with significant reductions in reaction times and high yields. These synthesized compounds displayed promising antimicrobial activities (Rezki, 2016).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, indicating potential applications in industrial chemistry (Hu et al., 2016).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been known to interact with a variety of targets, including akt, amyloid-β, c-met/hgfr, and others . The role of these targets varies, but they are often involved in critical biological processes such as cell signaling, inflammation, and neurological diseases .

Mode of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, and anti-proliferative effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

These could include pathways related to cell signaling, inflammation, and neurological diseases .

Biochemische Analyse

Biochemical Properties

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s benzothiazole ring is known to bind to the active sites of these enzymes, influencing their catalytic activity .

Cellular Effects

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can result in altered phosphorylation states of target proteins, leading to changes in cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can localize to the mitochondria, where it affects mitochondrial enzymes and energy metabolism. Additionally, it may be directed to other organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-14-6-9-16(10-7-14)30(27,28)13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDQMXUAPKHWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)